1-(4-Nitropyridin-3-yl)piperazine
Description
1-(4-Nitropyridin-3-yl)piperazine is a nitrogen-containing heterocyclic compound characterized by a piperazine core (a six-membered ring with two nitrogen atoms) linked to a 4-nitropyridin-3-yl substituent. The nitro group (-NO₂) at the pyridine ring’s 4-position is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, reactivity, and intermolecular interactions. The nitropyridine moiety may enhance binding to biological targets or alter metabolic stability compared to other arylpiperazines.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(4-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-1-2-11-7-9(8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 |
InChI Key |
YOZHHWGUFZMXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitropyridin-3-yl)piperazine can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-chloro-3-nitropyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis of 1-(4-Nitropyridin-3-yl)piperazine may involve a more scalable approach. One method includes the use of 5-bromo-2-nitropyridine and piperazine as starting materials. The reaction is conducted in a mixed solvent of alcohol and water, with an acid catalyst to facilitate the nucleophilic substitution . The product is then purified through catalytic hydrogenation and refining decoloration to obtain high-purity 1-(4-Nitropyridin-3-yl)piperazine .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in acetonitrile under reflux conditions.
Major Products
Reduction: 1-(4-Aminopyridin-3-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitropyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including urease inhibitors.
Biological Studies: The compound and its derivatives are investigated for their biological activities, such as anti-tubercular properties.
Materials Science: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Nitropyridin-3-yl)piperazine depends on its application. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the breakdown of urea into ammonia and carbamate . This inhibition is crucial for controlling infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally similar piperazine derivatives differ in the substituents attached to the piperazine core. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 1-(4-Nitropyridin-3-yl)piperazine creates a stronger electron-deficient aromatic system compared to phenylpiperazines with electron-donating groups (e.g., MeOPP). This may reduce π-π stacking interactions but enhance hydrogen bonding or dipole-dipole interactions with biological targets .
- Receptor Binding : Unlike TFMPP and mCPP, which target 5-HT1/2 receptors, the nitropyridine substituent may confer selectivity for other receptor subtypes or enzymes due to its distinct electronic profile .
Physicochemical and Spectroscopic Properties
Comparative data on pKa, solubility, and spectroscopic behavior:
Key Observations :
- The nitro group in the target compound likely lowers the pKa of the adjacent piperazine nitrogen, increasing protonation susceptibility in physiological conditions .
- UV-Vis spectra suggest strong π→π* transitions, similar to pyridinylmethyl derivatives, but with red shifts due to nitro group conjugation .
Metabolic and Pharmacokinetic Profiles
Metabolic pathways of arylpiperazines are highly substituent-dependent:
Key Observations :
- Unlike mCPP, the nitropyridine substituent may reduce CYP2D6-mediated metabolism, favoring CYP3A4 or nitroreductase pathways .
Key Observations :
- The nitropyridine group may confer unique interactions with enzymes or receptors, such as monoamine oxidases or kinases, due to its electron-deficient nature .
- Potential as a fluorescent probe (similar to pyridinylmethyl derivatives) remains unexplored but plausible .
Biological Activity
1-(4-Nitropyridin-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and specific case studies highlighting its efficacy against various pathogens.
Chemical Structure and Properties
1-(4-Nitropyridin-3-yl)piperazine features a piperazine ring substituted with a nitropyridine moiety. The presence of the nitro group at the 4-position of the pyridine ring enhances its reactivity and biological properties, making it a valuable scaffold in drug design.
The biological activity of 1-(4-Nitropyridin-3-yl)piperazine can be attributed to several mechanisms:
- Urease Inhibition : This compound has been studied for its ability to inhibit urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori. By blocking urease activity, it disrupts the pathogen's ability to thrive in acidic environments .
- Antitubercular Activity : Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(4-Nitropyridin-3-yl)piperazine and its derivatives:
Case Study 1: Urease Inhibition
In vitro studies have shown that derivatives of 1-(4-Nitropyridin-3-yl)piperazine effectively inhibit urease with IC50 values lower than standard inhibitors like thiourea. Compounds such as 5b and 7e displayed IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, indicating strong potential for treating urease-dependent infections .
Case Study 2: Antitubercular Efficacy
A series of novel derivatives were synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis H37Ra. Among these, compounds 6a , 6e , and 6h showed significant activity, suggesting that modifications to the piperazine core can enhance efficacy against tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
